molecular formula C21H18ClN3O2 B11193363 3-(4-chlorophenyl)-2-ethyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

3-(4-chlorophenyl)-2-ethyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11193363
M. Wt: 379.8 g/mol
InChI Key: UZQLUJVIFQXAMG-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-ethyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-ethyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the reaction of appropriate substituted hydrazines with β-ketoesters or diketones. The reaction conditions often include heating in the presence of a base such as potassium carbonate or potassium phosphate in a suitable solvent like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. scalable synthesis methods often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-ethyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

3-(4-chlorophenyl)-2-ethyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-2-ethyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl and methoxyphenyl group enhances its potential as a therapeutic agent by improving its binding affinity and selectivity for molecular targets .

Properties

Molecular Formula

C21H18ClN3O2

Molecular Weight

379.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-ethyl-5-(4-methoxyphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C21H18ClN3O2/c1-3-17-20(14-4-8-15(22)9-5-14)21-23-18(12-19(26)25(21)24-17)13-6-10-16(27-2)11-7-13/h4-12,24H,3H2,1-2H3

InChI Key

UZQLUJVIFQXAMG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=NC(=CC(=O)N2N1)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl

Origin of Product

United States

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